molecular formula C8H15NO2 B1469610 Methyl 3-(propan-2-ylamino)but-2-enoate CAS No. 920312-29-4

Methyl 3-(propan-2-ylamino)but-2-enoate

Cat. No. B1469610
M. Wt: 157.21 g/mol
InChI Key: ORTVECSFZLVACC-UHFFFAOYSA-N
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Description

“Methyl 3-(propan-2-ylamino)but-2-enoate” is a chemical compound with the molecular formula C8H15NO2 . It is also known by its IUPAC name, methyl (E)-3-(isopropylamino)but-2-enoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(propan-2-ylamino)but-2-enoate” can be represented by the InChI code: 1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3/b7-5+ . This indicates that the molecule consists of a methyl group (CH3), an isopropyl group (CH(CH3)2), an amino group (NH2), and a but-2-enoate group (CH=CHCOO).


Physical And Chemical Properties Analysis

“Methyl 3-(propan-2-ylamino)but-2-enoate” is a liquid at room temperature . Its molecular weight is 157.21 . The compound has a melting point of 81-83°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Polyfunctional Heterocyclic Systems

Researchers have developed methods for synthesizing versatile reagents like methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, which serve as synthons for preparing a wide range of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing the compound's utility in creating complex molecular architectures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Preparation of Heterocyclic Compounds

Another study focused on the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as a reagent. This work highlights the reagent's role in constructing nitrogen-containing heterocyclic frameworks, which are valuable in pharmaceutical research and development (Selič, Grdadolnik, & Stanovnik, 1997).

Intramolecular Cyclization Studies

Intramolecular cyclization reactions of methyl 3-anilino-2-(benzoylamino)but-2-enoates to produce methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates have been explored, demonstrating the compound's utility in synthesizing imidazole derivatives through thermal cyclizations. This research provides insights into reaction mechanisms and offers pathways for synthesizing novel imidazole compounds (Celestina, Golobiè, Svete, & Stanovnik, 2004).

Mechanistic Studies and Rearrangements

The compound has also been involved in mechanistic studies, such as the thermal acid-catalyzed rearrangement of trans-methyl chrysanthemate to lavandulyl derivatives. These studies not only contribute to understanding the reaction mechanisms but also to the synthesis of compounds with potential applications in fragrance and pharmaceutical industries (Goldschmidt, Crammer, & Ikan, 1984).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-(propan-2-ylamino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)9-7(3)5-8(10)11-4/h5-6,9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTVECSFZLVACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70843027
Record name Methyl 3-[(propan-2-yl)amino]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70843027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(propan-2-ylamino)but-2-enoate

CAS RN

920312-29-4
Record name Methyl 3-[(propan-2-yl)amino]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70843027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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